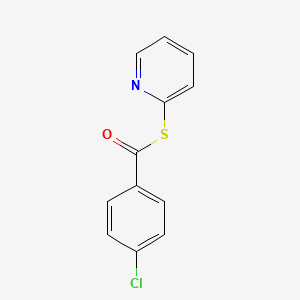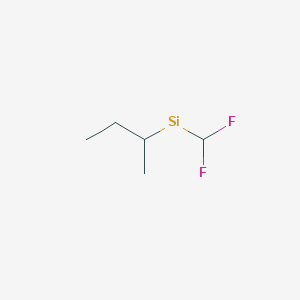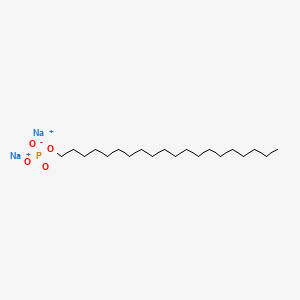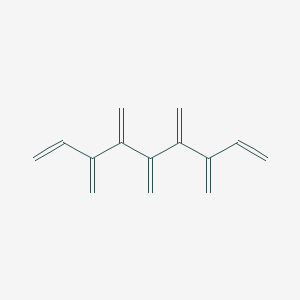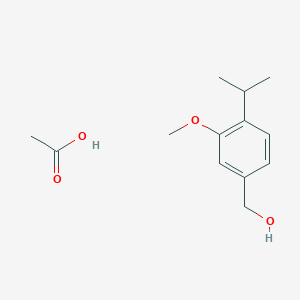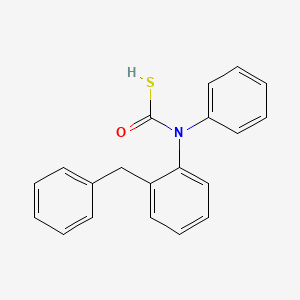
Carbamic acid, N,N-diphenylthio-, benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N,N-diphenylthio-, benzyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of a benzyl ester group and a diphenylthio substituent, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N,N-diphenylthio-, benzyl ester typically involves the reaction of benzyl chloroformate with N,N-diphenylthiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. In this case, benzyl chloroformate can be synthesized from benzyl alcohol and phosgene. The subsequent reaction with N,N-diphenylthiocarbamate follows similar conditions as described above but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
Carbamic acid, N,N-diphenylthio-, benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield the corresponding carbamic acid and benzyl alcohol.
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzyl ester group can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols, solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: Carbamic acid and benzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Carbamic acid, N,N-diphenylthio-, benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
作用机制
The mechanism of action of carbamic acid, N,N-diphenylthio-, benzyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler carbamate with a methyl ester group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl ester group.
Phenyl carbamate: Contains a phenyl ester group instead of a benzyl group.
Uniqueness
Carbamic acid, N,N-diphenylthio-, benzyl ester is unique due to its diphenylthio substituent, which imparts distinct chemical properties and reactivity compared to simpler carbamates. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
CAS 编号 |
73747-45-2 |
|---|---|
分子式 |
C20H17NOS |
分子量 |
319.4 g/mol |
IUPAC 名称 |
(2-benzylphenyl)-phenylcarbamothioic S-acid |
InChI |
InChI=1S/C20H17NOS/c22-20(23)21(18-12-5-2-6-13-18)19-14-8-7-11-17(19)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,23) |
InChI 键 |
JFGYKLOYDWYLGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2N(C3=CC=CC=C3)C(=O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


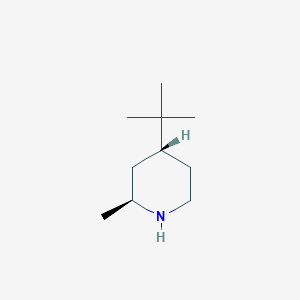
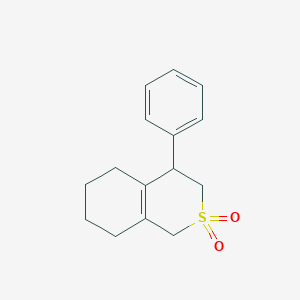
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
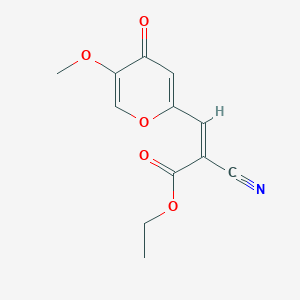
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)

